molecular formula C22H30BN B14602244 N-(Dibutylboranyl)-1,2-diphenylethan-1-imine CAS No. 61209-17-4

N-(Dibutylboranyl)-1,2-diphenylethan-1-imine

Katalognummer: B14602244
CAS-Nummer: 61209-17-4
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: VBJWVGTXNLSWIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a boron atom bonded to two butyl groups and an imine group attached to a diphenylethane backbone. The presence of boron in its structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine typically involves the reaction of 1,2-diphenylethan-1-imine with dibutylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Dibutylboranyl)-1,2-diphenylethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The butyl groups on the boron atom can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(Dibutylboranyl)-1,2-diphenylethan-1-imine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Boron-containing compounds are being explored for their use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound can be used in the production of advanced materials, such as boron-doped polymers and ceramics.

Wirkmechanismus

The mechanism of action of N-(Dibutylboranyl)-1,2-diphenylethan-1-imine involves its ability to form stable complexes with various molecular targets. The boron atom can interact with electron-rich sites on biomolecules, such as enzymes or receptors, potentially altering their activity. The imine group can also participate in nucleophilic addition reactions, further contributing to the compound’s reactivity. These interactions can modulate biological pathways and lead to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Dibutylboranyl)-1,2-diphenylethan-1-amine: Similar structure but with an amine group instead of an imine.

    N-(Dibutylboranyl)-1,2-diphenylethan-1-ol: Similar structure but with a hydroxyl group instead of an imine.

    N-(Dibutylboranyl)-1,2-diphenylethan-1-thiol: Similar structure but with a thiol group instead of an imine.

Uniqueness

N-(Dibutylboranyl)-1,2-diphenylethan-1-imine is unique due to the presence of both boron and imine functionalities in its structure. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds with different functional groups. The imine group provides additional sites for chemical modification, while the boron atom enhances the compound’s ability to form stable complexes with various molecular targets.

Eigenschaften

CAS-Nummer

61209-17-4

Molekularformel

C22H30BN

Molekulargewicht

319.3 g/mol

IUPAC-Name

N-dibutylboranyl-1,2-diphenylethanimine

InChI

InChI=1S/C22H30BN/c1-3-5-17-23(18-6-4-2)24-22(21-15-11-8-12-16-21)19-20-13-9-7-10-14-20/h7-16H,3-6,17-19H2,1-2H3

InChI-Schlüssel

VBJWVGTXNLSWIJ-UHFFFAOYSA-N

Kanonische SMILES

B(CCCC)(CCCC)N=C(CC1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.